molecular formula C11H11NO4 B068454 Aida CAS No. 168560-79-0

Aida

Numéro de catalogue: B068454
Numéro CAS: 168560-79-0
Poids moléculaire: 221.21 g/mol
Clé InChI: LSTPKMWNRWCNLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AIDA (1-aminoindan-1,5-dicarboxylic acid) is a selective antagonist of type I metabotropic glutamate receptors (mGluRs), specifically targeting group I mGluRs (mGluR1 and mGluR5). It has been extensively utilized in neuropharmacological and cardiovascular research due to its ability to inhibit glutamate-mediated signaling. Key applications include:

  • Neuroprotection: this compound attenuates neuronal apoptosis induced by β-amyloid in vitro at concentrations twice the reported EC50 values, demonstrating potent inhibition of group I mGluRs .
  • Cardiovascular Modulation: this compound reduces the cardiovascular effects of the group I mGluR agonist DHPG (3,5-dihydroxyphenylglycine), such as pressor and tachycardic responses, though its effects are short-lived compared to other antagonists .

Méthodes De Préparation

La préparation d'AIDA implique la technologie de l'ADN recombinant. Le gène codant pour this compound est cloné dans un vecteur d'expression, qui est ensuite introduit dans une cellule hôte appropriée, telle qu'Escherichia coli. Les cellules hôtes sont cultivées dans des conditions optimales pour exprimer la protéine this compound. La protéine est ensuite purifiée en utilisant des techniques telles que la chromatographie d'affinité .

Analyse Des Réactions Chimiques

AIDA subit diverses réactions chimiques, notamment la phosphorylation et les interactions protéine-protéine. La phosphorylation d'this compound peut réguler son activité et ses interactions avec d'autres protéines. Les réactifs couramment utilisés dans ces réactions comprennent l'adénosine triphosphate (ATP) et des kinases spécifiques . Les principaux produits formés à partir de ces réactions sont l'this compound phosphorylé et ses partenaires d'interaction .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant à l'axine et en perturbant l'homodimérisation de l'axine. Cette inhibition de l'activation de la kinase JUN médiée par l'axine antagonise la voie de dorsalisation indépendante de Wnt/bêta-caténine . Les cibles moléculaires impliquées dans ce mécanisme comprennent l'axine et la kinase JUN .

Comparaison Avec Des Composés Similaires

Comparison with LY307452 (Type II mGluR Antagonist)

Receptor Specificity and Functional Effects

Compound Receptor Target Functional Effects Duration of Action Partial Agonism Observed?
AIDA Type I mGluR (mGluR1/5) Attenuates DHPG-induced pressor/tachycardic responses; exacerbates β-amyloid apoptosis Short-lived Yes (unexpected)
LY307452 Type II mGluR Blunts APDC (group II agonist) effects; raises baseline MAP/HR Persistent Yes (unexpected)

Key Findings :

  • This compound’s effects on blood pressure (MAP) and heart rate (HR) return to baseline faster than LY307452, which sustains elevated baseline values .

Mechanistic Insights

  • This compound : At 20 μM (twice EC50), it significantly inhibits group I mGluRs, reducing neuronal apoptosis in traumatic injury models .
  • LY307452 : Lacks detailed pharmacokinetic data in the provided evidence but shows prolonged modulation of cardiovascular parameters, suggesting differences in receptor binding kinetics .

Comparison with DHPG (Group I mGluR Agonist)

While DHPG is an agonist, its interaction with this compound highlights the antagonist’s efficacy:

Compound Receptor Target Effect on Neuronal Apoptosis Cardiovascular Impact
This compound Antagonist Exacerbates β-amyloid apoptosis Reduces DHPG-induced MAP/HR spikes
DHPG Agonist Not studied Induces pressor/tachycardic responses

Contrast : this compound’s role in amplifying β-amyloid-induced apoptosis suggests context-dependent neurotoxic effects, contrasting with its protective role in traumatic injury models .

Comparative Data Table

Parameter This compound LY307452 DHPG (Agonist)
Receptor Class Group I mGluR antagonist Group II mGluR antagonist Group I mGluR agonist
EC50/Concentration ≥2× EC50 (20 μM in neuronal studies) Not specified EC50 = 10 μM (hypothetical)
Cardiovascular Effect Transient MAP/HR reduction Sustained baseline MAP/HR elevation MAP/HR increase
Neuroprotective Role Context-dependent (trauma vs. amyloid) Not studied Not applicable

Activité Biologique

AIDA, chemically known as (RS)-1-Aminoindan-1,5-dicarboxylic acid and identified by CAS number 168560-79-0, is a compound with significant biological activity, particularly as a selective antagonist of group I metabotropic glutamate receptors (mGluRs). This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized as a potent and selective antagonist specifically targeting the mGlu1a receptor subtype. It exhibits no significant effects on group II (mGlu2) or group III (mGlu4) receptors, nor does it affect ionotropic glutamate receptors. Its central nervous system activity has been confirmed following systemic administration in vivo .

Structure-Activity Relationship

The structure of this compound contributes to its pharmacological profile. The compound's ability to selectively inhibit mGlu1a receptors makes it a valuable tool in neuropharmacological research.

Biological Activity Summary

Biological Activity Details
Target Receptor mGlu1a
Selectivity Potent antagonist for group I mGluRs, no effect on groups II and III
Administration Systemic administration shows central activity
In Vitro Effects No notable inhibition on ionotropic receptors

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

  • Neuropharmacology : A study by Pellicciari et al. (1995) demonstrated that this compound effectively blocks phospholipase C-linked metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity .
  • Behavioral Studies : Research conducted by Nielsen et al. (1997) showed that this compound could block contextual but not cue conditioning in rats, suggesting its role in modulating associative learning processes .
  • Cellular Mechanisms : Saitoh et al. (2016) investigated the role of glutamate signaling via mGluR2 in Schwann cell differentiation and proliferation, highlighting how this compound's antagonistic properties can influence glial cell behavior .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of this compound with its target receptors. These studies utilize techniques such as molecular dynamics simulations to elucidate the conformational changes and binding affinities associated with this compound's interaction with mGlu1a.

In Silico Analysis

This compound Iraji et al. conducted a study focusing on the synthesis and biological evaluation of derivatives related to this compound. Their findings indicated that certain synthesized compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What is the AIDA framework, and how does it standardize data analysis workflows in scientific research?

this compound (Abstract Interfaces for Data Analysis) provides modular, language-agnostic tools for structuring data analysis pipelines. Its core principles include:

  • Separation of components (e.g., data storage, visualization, statistical processing) via abstract interfaces .
  • Reproducibility through standardized protocols for data handling and method documentation .
  • Interoperability across disciplines (e.g., high-energy physics, heliophysics) by decoupling user-facing tools from backend implementations . Researchers should adopt this compound’s component-based design to ensure transparency and replicability in workflows.

Q. How should researchers formulate hypotheses when using this compound’s Abstract Interfaces?

  • Define variables clearly : Specify independent (e.g., input data formats) and dependent variables (e.g., analysis outputs) .
  • Align with this compound’s capabilities : Frame hypotheses around this compound’s strengths, such as cross-mission data correlation or real-time processing .
  • Test incremental changes : Use this compound’s modularity to isolate variables (e.g., swapping ML algorithms while keeping data inputs constant) .

Q. What are the best practices for documenting experimental procedures in studies utilizing this compound tools?

  • Detail data sources : Specify formats, preprocessing steps, and validation methods (e.g., calibration for heliophysics data) .
  • Archive protocols : Use this compound-compatible repositories to store analysis scripts, raw data, and intermediate outputs .
  • Reference this compound components : Cite interfaces (e.g., histograms, fitting modules) and their implementations to enable replication .

Q. How does this compound facilitate cross-disciplinary data integration?

this compound’s abstract interfaces allow tools like AIDApp (a Python-based platform) to unify data from disparate sources (e.g., space missions, simulations) . Key steps:

  • Map domain-specific data to this compound’s standardized formats.
  • Use shared statistical libraries (e.g., for ML or data assimilation) .
  • Validate results against domain-specific benchmarks . Challenges: Managing metadata consistency and resolving conflicting normalization methods .

Q. What ethical guidelines apply when using this compound in human subject research?

  • Informed consent : Disclose data usage protocols, especially for AI-driven analysis .
  • Anonymization : Use this compound’s preprocessing tools to strip identifiers from datasets .
  • Compliance : Adhere to institutional review boards (IRBs) and data-sharing agreements, as seen in IDA program rules .

Advanced Research Questions

Q. What machine learning (ML) techniques are recommended for this compound-driven heliophysics studies?

this compound prioritizes techniques that handle high-dimensional, multi-modal

  • Unsupervised clustering for event detection in solar wind datasets .
  • Convolutional neural networks (CNNs) for spatial pattern recognition in magnetometer readings .
  • Transfer learning to adapt models trained on historical missions (e.g., SOHO) to new instruments . Implementation: Use AIDApp’s ML pipelines and validate against AIDAdb catalogs .

Q. How can researchers resolve data inconsistencies in this compound-based multi-source analyses?

Follow a three-step contradiction analysis :

  • Cross-validation : Compare results across independent datasets (e.g., satellite vs. ground-based measurements) .
  • Statistical reconciliation : Apply robust estimators (e.g., Huber loss) to minimize outlier effects .
  • Uncertainty quantification : Use this compound’s built-in error propagation tools to flag discrepancies . Example: In heliophysics, reconcile ion density measurements from Cluster and Solar Orbiter missions via this compound’s correlation modules .

Q. What architectural optimizations improve this compound’s performance in real-time systems?

  • Parallelization : Distribute tasks across this compound components (e.g., separate threads for data ingestion and analysis) .
  • Caching : Preload frequently accessed datasets (e.g., detector efficiency curves) to reduce latency .
  • Hardware integration : Leverage GPU acceleration for ML workloads in AIDApp .

Q. How to implement this compound’s data assimilation methods for climate modeling?

  • Step 1 : Integrate observational data (e.g., satellite temperature records) with this compound’s assimilation modules .
  • Step 2 : Apply ensemble Kalman filters to reduce model uncertainty .
  • Step 3 : Validate outputs against historical climate events and publish via AIDAdb .

Q. What strategies ensure compliance with open science principles in this compound workflows?

  • Data transparency : Use AIDAdb to share high-level products (e.g., ML-generated catalogs) under FAIR principles .
  • Code sharing : Release this compound-compatible scripts in public repositories (e.g., GitHub) with version control .
  • Collaboration agreements : Formalize data-use terms with institutional partners, as per IDA program protocols .

Propriétés

IUPAC Name

1-amino-2,3-dihydroindene-1,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTPKMWNRWCNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870100
Record name 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168560-79-0
Record name 1-Aminoindan-1,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168560-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoindan-1,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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